3-methyl-2-(piperidin-1-yl)butan-1-amine
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Overview
Description
3-methyl-2-(piperidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.29508 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(piperidin-1-yl)butan-1-amine typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of piperidine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(piperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-methyl-2-(piperidin-1-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(piperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
Uniqueness
3-methyl-2-(piperidin-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(8-11)12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
ORJLIOJSUIPGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)N1CCCCC1 |
Origin of Product |
United States |
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